Cas no 2246831-37-6 ((3-Ethoxyprop-1-en-2-yl)boronic acid)

(3-Ethoxyprop-1-en-2-yl)boronic acid 化学的及び物理的性質
名前と識別子
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- EN300-6282363
- 2246831-37-6
- (3-ethoxyprop-1-en-2-yl)boronic acid
- (3-Ethoxyprop-1-en-2-yl)boronic acid
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- インチ: 1S/C5H11BO3/c1-3-9-4-5(2)6(7)8/h7-8H,2-4H2,1H3
- InChIKey: LMTIYHYXVITLIC-UHFFFAOYSA-N
- ほほえんだ: O(CC)CC(B(O)O)=C
計算された属性
- せいみつぶんしりょう: 130.0801244g/mol
- どういたいしつりょう: 130.0801244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 92.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
(3-Ethoxyprop-1-en-2-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6282363-5.0g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 5.0g |
$3479.0 | 2023-07-06 | ||
Enamine | EN300-6282363-0.1g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 0.1g |
$1056.0 | 2023-07-06 | ||
Enamine | EN300-6282363-0.5g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 0.5g |
$1152.0 | 2023-07-06 | ||
Enamine | EN300-6282363-1.0g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 1.0g |
$1200.0 | 2023-07-06 | ||
Enamine | EN300-6282363-0.05g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 0.05g |
$1008.0 | 2023-07-06 | ||
Enamine | EN300-6282363-2.5g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 2.5g |
$2351.0 | 2023-07-06 | ||
Enamine | EN300-6282363-0.25g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 0.25g |
$1104.0 | 2023-07-06 | ||
Enamine | EN300-6282363-10.0g |
(3-ethoxyprop-1-en-2-yl)boronic acid |
2246831-37-6 | 10.0g |
$5159.0 | 2023-07-06 |
(3-Ethoxyprop-1-en-2-yl)boronic acid 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
(3-Ethoxyprop-1-en-2-yl)boronic acidに関する追加情報
Introduction to (3-Ethoxyprop-1-en-2-yl)boronic Acid (CAS No. 2246831-37-6)
(3-Ethoxyprop-1-en-2-yl)boronic acid, with the chemical formula C₅H₉BO₃, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative has garnered attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, a pivotal method in modern synthetic chemistry. The compound's unique structure, featuring an ethoxypropenyl moiety, makes it a valuable intermediate in the development of complex molecular architectures.
The CAS number 2246831-37-6 provides a unique identifier for this chemical, ensuring precise classification and communication within the scientific community. Boronic acids, in general, are renowned for their reactivity and utility in forming carbon-carbon bonds, which is crucial for constructing intricate organic molecules. The presence of the ethoxypropenyl group in (3-Ethoxyprop-1-en-2-yl)boronic acid enhances its compatibility with various coupling partners, making it an indispensable tool in medicinal chemistry and materials science.
In recent years, advancements in synthetic methodologies have highlighted the importance of boronic acid derivatives in drug discovery. The ability to efficiently introduce these groups into molecular frameworks has streamlined the process of developing novel therapeutic agents. (3-Ethoxyprop-1-en-2-yl)boronic acid exemplifies this trend, as it serves as a building block for numerous pharmacologically relevant compounds.
One of the most compelling aspects of (3-Ethoxyprop-1-en-2-yl)boronic acid is its role in facilitating cross-coupling reactions. These reactions are fundamental to constructing complex organic molecules with high precision. The Suzuki-Miyaura coupling, in particular, has been widely adopted due to its broad substrate scope and mild reaction conditions. The ethoxypropenyl group enhances the reactivity of the boronic acid moiety, enabling efficient coupling with aryl halides and other boron-containing compounds.
The pharmaceutical industry has leveraged this compound's properties to develop innovative treatments for various diseases. For instance, boronic acid derivatives have shown promise in inhibiting enzymes that are implicated in metabolic disorders and cancer. The structural flexibility of (3-Ethoxyprop-1-en-2-yl)boronic acid allows chemists to modify its core structure, leading to the synthesis of diverse analogs with tailored biological activities.
Recent research has also explored the applications of (3-Ethoxyprop-1-en-2-yl)boronic acid in materials science. Its ability to form stable complexes with metals has opened new avenues for developing catalysts and functional materials. These materials exhibit unique properties that make them suitable for applications in electronics, coatings, and sensors.
The synthesis of (3-Ethoxyprop-1-en-2-yl)boronic acid typically involves the reaction of propenol derivatives with boron-containing reagents under controlled conditions. Advances in synthetic techniques have improved the yield and purity of this compound, making it more accessible for industrial and research applications. The development of greener synthetic routes has further underscored its environmental benefits.
In conclusion, (3-Ethoxyprop-1-en-2-yl)boronic acid (CAS No. 2246831-37-6) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its role in cross-coupling reactions and its potential applications in drug discovery and materials science highlight its importance. As research continues to evolve, this compound is expected to remain a cornerstone in the development of innovative chemical solutions.
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